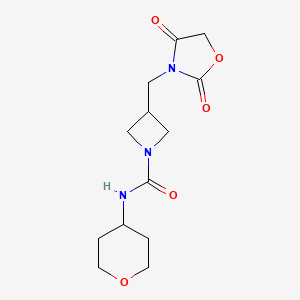

3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5/c17-11-8-21-13(19)16(11)7-9-5-15(6-9)12(18)14-10-1-3-20-4-2-10/h9-10H,1-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHBMPVNXOUPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide is a derivative of azetidine and oxazolidinone, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 347.32 g/mol. The structure features an azetidine ring, a tetrahydro-pyran moiety, and an oxazolidinone group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.32 g/mol |

| CAS Number | 2034524-32-6 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity.

Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects revealed that the compound significantly decreased the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparación Con Compuestos Similares

Azetidine-Carboxamide Derivatives

Key Observations :

- The azetidine-carboxamide core is conserved across analogs, but substituents dictate target specificity. For example, the thiadiazole group in may favor interactions with cysteine proteases, whereas the oxadiazole in could enhance kinase binding.

- The tetrahydro-2H-pyran group in the target compound differentiates it from simpler azetidine derivatives, likely improving oral bioavailability compared to non-pyran-containing analogs .

Tetrahydro-2H-Pyran-Containing Compounds

Comparison :

- Both the target and utilize the tetrahydro-2H-pyran group for metabolic stability, but the latter’s pyrazole-oxazole scaffold may confer distinct pharmacokinetic profiles.

Implications for Drug Design

Impact of Heterocyclic Substituents :

- The 2,4-dioxooxazolidine in the target compound could mimic transition states in enzymatic reactions, making it a candidate for protease or kinase inhibition.

- In contrast, the oxadiazole in may enhance electron-withdrawing effects, improving binding to ATP pockets in kinases.

Tetrahydro-2H-Pyran as a Bioisostere : This group’s oxygen atom may form hydrogen bonds with target proteins, while its lipophilic nature balances solubility and membrane permeability .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR : Assign signals to hydrogen and carbon environments, particularly focusing on the oxazolidinone (2,4-dioxo) and tetrahydro-2H-pyran moieties. Overlapping signals in the azetidine ring may require 2D NMR (e.g., COSY, HSQC) .

- HRMS : Validate molecular weight and fragmentation patterns to confirm purity and rule out byproducts .

- HPLC : Use ≥98% purity thresholds with a C18 column and acetonitrile/water gradients for quality control .

Q. How can synthetic routes to this compound be optimized for yield and reproducibility?

- Stepwise coupling : Prioritize the formation of the azetidine-carboxamide bond before introducing the oxazolidinone-methyl group to minimize steric hindrance .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during carboxamide coupling. Additives like HOBt/EDCI improve reaction efficiency .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and catalyst loading. For example, vary equivalents of tetrahydro-2H-pyran-4-amine to identify ideal reaction conditions .

Q. What stability considerations are critical for storing this compound?

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

- Hygroscopicity : Perform dynamic vapor sorption (DVS) studies to assess moisture sensitivity. Use desiccants in storage vials .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states during nucleophilic attacks on the oxazolidinone ring. Compare activation energies for alternative pathways (e.g., ring-opening vs. methyl group substitution) .

- Reaction path search algorithms : Tools like GRRM or AFIR can systematically explore intermediates and byproducts, guiding experimental validation .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Meta-analysis : Aggregate data from enzyme inhibition (e.g., kinase assays) and cell-based viability tests. Normalize results using Z-score transformations to account for platform-specific variability .

- Structure-activity relationship (SAR) mapping : Introduce targeted modifications (e.g., replacing the tetrahydro-2H-pyran group with a morpholine ring) to isolate pharmacophore contributions .

Q. How can intermolecular interactions influence crystallization and polymorphism?

- X-ray crystallography : Resolve crystal packing motifs to identify hydrogen bonds between the carboxamide and oxazolidinone groups. Compare with computational predictions from Mercury CSD .

- Polymorph screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) under varying cooling rates to isolate metastable forms .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

| Technique | Expected Signals/Features | Evidence |

|---|---|---|

| 1H NMR | δ 4.2–4.5 ppm (oxazolidinone CH2), δ 3.8–4.0 ppm (THP) | |

| 13C NMR | δ 175–178 ppm (oxazolidinone C=O) | |

| HRMS (ESI+) | m/z calculated for C14H20N3O5: 310.1402 |

Q. Table 2. Reaction Optimization via DoE

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +22% |

| Equivalents (THP) | 1.2–2.0 eq | 1.5 eq | +15% |

| Catalyst (EDCI) | 1.0–2.5 eq | 2.0 eq | +18% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.